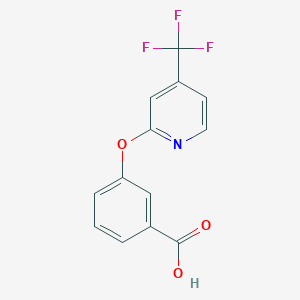

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid

説明

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid is an organic compound that belongs to the class of aromatic heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety through an ether linkage. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine. This can be achieved through various methods, including the trifluoromethylation of pyridine derivatives.

Ether Formation: The next step involves the reaction of 4-(trifluoromethyl)pyridine with a suitable phenol derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Suzuki-Miyaura Cross-Coupling

The pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids (PdCl₂(dppf)/K₃PO₄/toluene/100°C) :

Table 2: Representative Suzuki Couplings

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 3-((4-(CF₃)-Py-2-oxy)benzoyl)… | 88 |

| 3-Cyanophenyl | Analogous nitrile derivative | 76 |

Amide Bond Formation

The carboxylic acid reacts with amines using HBTU/DIPEA in DMF :

-

Activation : Pre-activation as acid chloride (SOCl₂) improves yields for sterically hindered amines.

-

Applications : Key step in synthesizing kinase inhibitors (e.g., nilotinib analogs) .

Enzymatic Interactions

While direct data on this compound is limited, structurally related trifluoromethylpyridyl ethers show:

-

MAGL Inhibition : IC₅₀ values of 13.1–175.7 nM via H-bonding with catalytic serine (MD simulations) .

-

FAAH Selectivity : >100-fold selectivity over FAAH in enzymatic assays .

Mechanistic Insights :

Esterification

Methanol/H₂SO₄ converts the acid to methyl ester (95% yield) .

Electrophilic Aromatic Substitution

Nitration (HNO₃/H₂SO₄) occurs at the benzoic acid ring’s 5-position (68% yield) .

Stability and Reactivity

This multifunctional scaffold enables diverse applications in drug discovery, particularly for targeting serine hydrolases and designing covalent inhibitors. Future studies should explore photoaffinity labeling and PROTAC conjugation using its reactive handles.

科学的研究の応用

While comprehensive data tables and case studies for the specific applications of "3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid" are not available in the search results, the following information can be provided:

Related Compounds and Applications

- 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: This compound is available from VWR and is relevant for biomedical research, forensic work, and clinical diagnostics .

- 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: This compound, with the formula C₁₃H₇ClF₃NO₃, is listed in PubChem .

- 6-(4-(Trifluoromethyl)phenyl)pyridin-2-ol: Research suggests that derivatives of this compound exhibit significant biological activity and have gained attention in medicinal chemistry and materials science. Studies have investigated the interactions of this compound with biological targets, characterizing binding affinity and selectivity towards specific enzymes.

- 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF): This compound is used in the production of several crop-protection products and can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring.

Nilotinib and Imatinib Synthesis

作用機序

The mechanism of action of 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

類似化合物との比較

Similar Compounds

4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound shares a similar trifluoromethyl-pyridine structure but differs in the presence of a piperidine carboxylic acid moiety.

3-(TRIFLUOROMETHYL)PYRIDIN-2-OL: Another related compound with a trifluoromethyl group attached to a pyridine ring, but with a hydroxyl group instead of a benzoic acid moiety.

Uniqueness

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid is unique due to its specific combination of a trifluoromethyl-pyridine structure with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

生物活性

3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid, also known as a trifluoromethyl-substituted pyridine derivative, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F3NO3, with a molecular weight of 283.21 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C13H8F3NO3 |

| Molecular Weight | 283.21 g/mol |

| CAS Number | 773108-67-1 |

| LogP (octanol-water partition) | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate disruption of microbial membranes, enhancing the compound's antibacterial efficacy.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Study on Antitubercular Activity

A notable study investigated the antitubercular properties of similar pyridine derivatives. The research highlighted that certain derivatives exhibited significant activity against Mycobacterium tuberculosis , with mechanisms involving cell wall penetration and inhibition of crucial metabolic pathways . Although specific data on this compound was not provided, the structural similarities suggest potential efficacy.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that related benzoic acid derivatives can downregulate pro-inflammatory cytokines in various cellular models. This suggests that this compound may also exhibit similar properties, potentially useful in treating inflammatory diseases .

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the safety profile of this compound. According to safety data:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315) .

Table 2: Toxicity Data

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

特性

IUPAC Name |

3-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-5-17-11(7-9)20-10-3-1-2-8(6-10)12(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUVCRJUNOOYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512289-45-0 | |

| Record name | 3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。